B1578980 L-4-Iodophenylglycine

L-4-Iodophenylglycine

Cat. No.: B1578980
M. Wt: 277.06
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-Iodophenylglycine is a non-proteinogenic amino acid derivative characterized by a phenylglycine backbone substituted with an iodine atom at the para position of the aromatic ring. Its molecular formula is C₈H₈INO₂, with a molecular weight of 277.06 g/mol. This compound is primarily utilized in pharmaceutical research, particularly in radiopharmaceuticals and peptide synthesis, where the iodine atom serves as a heavy atom for X-ray crystallography or as a radiolabeling site .

Properties

Molecular Weight

277.06

Origin of Product

United States

Comparison with Similar Compounds

Substituted Halogenated Phenylglycines

Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound -I C₈H₈INO₂ 277.06 Radiopharmaceuticals, crystallography
L-4-Bromophenylglycine -Br C₈H₈BrNO₂ 230.06 Peptide modification, enzyme inhibition studies
L-4-Chlorophenylglycine -Cl C₈H₈ClNO₂ 185.61 Antimicrobial peptide design
L-4-Fluorophenylglycine -F C₈H₈FNO₂ 169.15 Metabolic tracer studies
Dthis compound (racemic) -I C₈H₈INO₂ 277.06 Comparative stereochemical studies

Structural Insights :

  • Electron-withdrawing effects : The iodine atom in this compound exerts a strong electron-withdrawing effect, reducing electron density on the aromatic ring compared to bromo, chloro, or fluoro analogs. This impacts reactivity in electrophilic substitution reactions .

Non-Halogenated Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
L-4-Hydroxyphenylglycine -OH C₈H₉NO₃ 167.16 Antioxidant prodrug synthesis
L-4-Nitrophenylglycine -NO₂ C₈H₈N₂O₄ 196.16 Photoaffinity labeling
L-4-Methoxyphenylglycine -OCH₃ C₉H₁₁NO₃ 181.19 Glycopeptide engineering

Functional Group Impact :

  • Hydroxyl group (-OH) : Enhances solubility in aqueous media compared to halogenated analogs but increases susceptibility to oxidation .
  • Nitro group (-NO₂): Strong electron-withdrawing nature facilitates conjugation with nucleophiles in click chemistry applications .

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